molecular formula C27H31ClN2O2 B12421693 Asimadoline-d5 (hydrochloride)

Asimadoline-d5 (hydrochloride)

Cat. No.: B12421693
M. Wt: 456.0 g/mol
InChI Key: GMJSLABTEURMBF-DDHZDILDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Asimadoline-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Coupling Reactions: Formation of the core structure through coupling reactions.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt for increased stability and solubility.

Industrial production methods for Asimadoline-d5 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale deuteration and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Asimadoline-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of Asimadoline-d5 (hydrochloride).

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Asimadoline-d5 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of kappa opioid receptor agonists.

    Biology: Employed in biological studies to investigate the role of kappa opioid receptors in various physiological processes.

    Medicine: Explored for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors.

Mechanism of Action

Asimadoline-d5 (hydrochloride) exerts its effects by acting as a kappa opioid receptor agonist. Kappa opioid receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in reduced neuronal excitability and decreased release of neurotransmitters, ultimately leading to analgesic and antidiarrheal effects .

Comparison with Similar Compounds

Asimadoline-d5 (hydrochloride) is unique due to its deuterated nature, which provides increased stability and altered pharmacokinetics compared to its non-deuterated counterpart. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles.

Properties

Molecular Formula

C27H31ClN2O2

Molecular Weight

456.0 g/mol

IUPAC Name

N-[(1S)-2,2-dideuterio-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-2,2-diphenyl-N-(trideuteriomethyl)acetamide;hydrochloride

InChI

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1/i1D3,20D2;

InChI Key

GMJSLABTEURMBF-DDHZDILDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](C1=CC=CC=C1)C([2H])([2H])N2CC[C@@H](C2)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.